SMYD3 Inhibition Potency and SAR Trends
The primary literature establishes that isoxazole amides with a 3-(2,6-dichlorophenyl) group and a 4-chlorophenyl amide are among the potent and selective SMYD3 inhibitors reported [1]. However, the exact IC₅₀ value for N-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide against SMYD3 has not been publicly disclosed in the abstracted literature. The SAR optimization in the discovery series indicates that modifications at the N-aryl and 3-aryl positions significantly impact potency, with the 2,6-dichlorophenyl substitution being a key determinant of activity [1]. For head-to-head procurement decisions, users must consult the primary supporting information of the cited SMYD3 paper for the full activity table.
| Evidence Dimension | SMYD3 inhibitory activity (SAR trend) |
|---|---|
| Target Compound Data | Included in the isoxazole amide SAR series but exact IC₅₀ not publicly abstracted |
| Comparator Or Baseline | Close analogs with varying 3-aryl groups (e.g., 2-chlorophenyl, 4-chlorophenyl) show IC₅₀ values ranging from low nanomolar to micromolar in the SMYD3 biochemical assay |
| Quantified Difference | Exact fold-difference cannot be calculated without access to the full primary data table |
| Conditions | SMYD3 biochemical methylation assay; details in ACS Med. Chem. Lett. 2020, 11, 133–140. |
Why This Matters
Without the exact IC₅₀ value, compound selection for SMYD3 inhibitor studies must rely on structural analogy to the most potent disclosed analogs, making this a scaffold of interest but not a validated replacement for a characterized lead compound.
- [1] Su, D.-S. et al. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Med. Chem. Lett. 2020, 11, 133–140. https://pubmed.ncbi.nlm.nih.gov/32071679/ View Source
